molecular formula C12H10O4 B022700 Inotilone CAS No. 906366-79-8

Inotilone

Cat. No.: B022700
CAS No.: 906366-79-8
M. Wt: 218.20 g/mol
InChI Key: NLZQGBCUKNUDED-WUXMJOGZSA-N
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Description

Inotilone is a chemical compound isolated from the medicinal mushroom Phellinus linteus. It is known for its anti-inflammatory and anti-cancer properties. The chemical structure of this compound is characterized by a furanone ring with a methyl group and a phenylmethylidene substituent, making it a unique phenolic compound .

Mechanism of Action

Target of Action

Inotilone, a major component of the traditional Chinese medical herb Inonotus linteus, primarily targets matrix metalloproteinases (MMPs) , specifically MMP-2 and MMP-9 . These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a process that is critical for cancer metastasis . This compound also targets cyclooxygenase (COX) , specifically COX-2 , which is involved in the biosynthesis of prostaglandins from arachidonic acid .

Mode of Action

This compound inhibits the activity of MMP-2 and MMP-9, thereby reducing the ability of cancer cells to degrade the ECM and metastasize . It also inhibits COX-2, which may contribute to its anti-inflammatory effects . Furthermore, this compound blocks the protein expression of inducible nitric oxide synthase (iNOS), nuclear factor-kB (NF-kB), and MMP-9 in lipopolysaccharide (LPS)-stimulated macrophages .

Biochemical Pathways

This compound affects several biochemical pathways, including the ROS-mediated PI3K/AKT/MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival . By modulating these pathways, this compound can influence the behavior of cancer cells and potentially suppress their metastatic capabilities .

Result of Action

This compound has been shown to suppress lung cancer metastasis both in vitro and in vivo . It reduces the activity of MMP-2 and MMP-9, inhibits cellular migration and invasion, and decreases the expression of interleukin (IL)-8 in A549 cells . This compound also improves the activity of antioxidant enzymes in lung tissues of LLC-bearing mice .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, tumor necrosis factor alpha (TNF-α) secretion and stimuli by macrophages can increase the expression of MMPs . This compound’s ability to decrease the levels of TNF-α and NO might be related to its anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

Inotilone has been shown to interact with various enzymes and proteins, including inducible nitric oxide synthase (iNOS), nuclear factor-κB (NF-κB), and matrix-metalloproteinase (MMP)-9 . It inhibits the production of nitric oxide (NO) and the expression of iNOS .

Cellular Effects

This compound influences cell function by inhibiting the activation of NF-κB and MMP-9, thereby reducing NO production . It also affects the phosphorylation of mitogen-activated protein kinase (MAPK), which includes extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of iNOS, NF-κB, and MMP-9 . This leads to a decrease in NO production and a reduction in the phosphorylation of MAPK .

Temporal Effects in Laboratory Settings

This compound has been shown to decrease paw edema over time in a λ-carrageenan (Carr)-induced hind mouse paw edema model . It also increases the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress cancer metastatic efficacy . It reduces the activity of MMP-2 and -9 and tumor necrosis factor alpha (TNF-α) activity, as well as NO content .

Metabolic Pathways

This compound is involved in the MAPK signaling pathway, affecting the phosphorylation of ERK, JNK, and p38 . It also interacts with the PI3K/AKT signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inotilone can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with 5-methylfuran-2(3H)-one under acidic conditions to form this compound. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction from Phellinus linteus. The extraction process includes drying the mushroom, grinding it into a fine powder, and using solvents like ethanol or methanol to extract the active compounds. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Inotilone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inotilone has a wide range of scientific research applications:

Comparison with Similar Compounds

Inotilone is compared with other phenolic compounds such as hispidin and phellinone:

    Hispidin: Like this compound, hispidin is also isolated from Phellinus linteus and has similar anti-inflammatory and anti-cancer properties.

    Phellinone: Phellinone is another phenolic compound from Phellinus linteus with anti-inflammatory properties.

This compound’s unique chemical structure and diverse biological activities make it a promising compound for further research and development in various scientific fields.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

906366-79-8

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-5-methylfuran-3-one

InChI

InChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3/b12-6+

InChI Key

NLZQGBCUKNUDED-WUXMJOGZSA-N

SMILES

CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1

Isomeric SMILES

CC1=CC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/O1

Canonical SMILES

CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1

Appearance

Assay:≥98%A crystalline solid

Synonyms

(2E)-2-[(3,4-Dihydroxyphenyl)methylene]-5-methyl-3(2H)-furanone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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